Retained Potency Against erm(B)- and mef(A)-Mediated Macrolide Resistance in S. pneumoniae
Against macrolide-resistant S. pneumoniae carrying the erm(B) or mef(A) resistance determinant, telithromycin retains low nanomolar activity while comparators become clinically ineffective. For erm(B)-positive strains, the MIC₅₀ of telithromycin is 0.03 μg/mL (range 0.008–1.0) versus >64 μg/mL for erythromycin, azithromycin, and clarithromycin. For mef(A) efflux-mediated resistance, telithromycin MIC₅₀ is 0.06 μg/mL, compared to >64 μg/mL for erythromycin and azithromycin, and 32–64 μg/mL for clarithromycin [1]. This represents at least a 500–2000-fold potency advantage.
| Evidence Dimension | In vitro antibacterial potency (MIC₅₀ and MIC₉₀) against genotypically defined resistant strains |
|---|---|
| Target Compound Data | MIC₅₀ 0.03 μg/mL (ermB); MIC₅₀ 0.06 μg/mL (mefA); MIC₉₀ 0.125–0.25 μg/mL |
| Comparator Or Baseline | Clarithromycin: MIC₅₀ >64 μg/mL (ermB), MIC₅₀ 32–64 μg/mL (mefA); Azithromycin: MIC₅₀ >64 μg/mL for both mechanisms; Erythromycin: MIC₅₀ >64 μg/mL for both |
| Quantified Difference | >500–2000-fold lower MIC for telithromycin compared to macrolides |
| Conditions | Agar dilution MIC methodology using 175 S. pneumoniae clinical isolates with characterized resistance genotypes (ermB, ermA, mefE/A, L4 mutations, 23S rRNA mutations) [1] |
Why This Matters
For procurement, this ensures that in any assay involving contemporary clinical isolates, only telithromycin will provide interpretable activity data, as macrolides will default to fully resistant readouts.
- [1] Bemer-Melchior P, Juvin ME, Tassin S, Bryskier A, Drugeon HB. Activities of a new fluoroketolide, HMR 3787, and its (des)-fluor derivative RU 64399 compared to those of telithromycin, erythromycin A, azithromycin, clarithromycin, and clindamycin against macrolide-susceptible or -resistant Streptococcus pneumoniae and S. pyogenes. Antimicrob Agents Chemother. 2001 Nov;45(11):3242-3245. View Source
